molecular formula C10H9BrF3NO5S B7495433 Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B7495433
M. Wt: 392.15 g/mol
InChI Key: NXYBLTNRZJOCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate, commonly known as MBSTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

MBSTP has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and agricultural science. In medicinal chemistry, MBSTP has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, MBSTP has been studied for its potential as a drug delivery vehicle due to its ability to cross the blood-brain barrier. In agricultural science, MBSTP has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.

Mechanism of Action

The mechanism of action of MBSTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, MBSTP has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and survival. In the brain, MBSTP has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
MBSTP has been shown to have both biochemical and physiological effects. In cancer cells, MBSTP has been shown to induce apoptosis, or programmed cell death, which can lead to the destruction of cancer cells. In the brain, MBSTP has been shown to have sedative and anxiolytic effects, which can help to reduce anxiety and promote sleep.

Advantages and Limitations for Lab Experiments

One advantage of using MBSTP in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage without degradation. One limitation of using MBSTP in lab experiments is its high cost, which can limit its use in large-scale studies.

Future Directions

There are several future directions for research on MBSTP. One direction is the development of MBSTP-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential of MBSTP as a drug delivery vehicle for targeted drug delivery. Additionally, research on the environmental impact of MBSTP as a herbicide is needed to determine its safety and efficacy in agricultural applications.
Conclusion
MBSTP is a chemical compound that has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and agricultural science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MBSTP is needed to fully understand its potential and limitations in various fields.

Synthesis Methods

MBSTP can be synthesized through a multistep process that involves the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-2,3,3-trifluoropropanol, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO5S/c1-20-8(16)9(17,10(12,13)14)15-21(18,19)7-4-2-6(11)3-5-7/h2-5,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYBLTNRZJOCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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